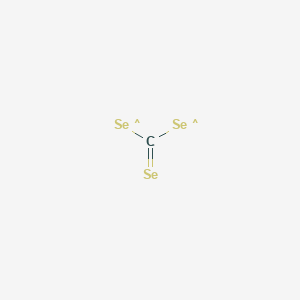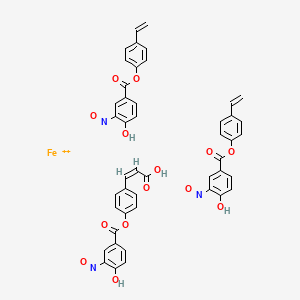
Bucainide maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bucainide maleate: is a potent cardiac depressant and antiarrhythmic agent. It has been demonstrated to have significant antiarrhythmic effects in various animal models, including mouse chloroform-induced ventricular arrhythmias, refractory period prolongation in guinea pig isolated atria, aconitine-induced atrial arrhythmias in dogs, and ventricular arrhythmias following coronary artery ligation in dogs .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bucainide maleate can be synthesized through a multi-step process. One common method involves the reaction of N-hexylpiperazine with N-isobutyl-benzimidoyl chloride in the presence of triethylamine and toluene. This reaction yields bucainide, which is then converted to its maleate salt form by reacting with maleic acid .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Bucainide maleate undergoes various chemical reactions, including:
Oxidation: Bucainide can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert bucainide to its reduced forms.
Substitution: Bucainide can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: N-oxides of bucainide.
Reduction: Reduced forms of bucainide.
Substitution: Substituted derivatives of bucainide.
Scientific Research Applications
Bucainide maleate has a wide range of scientific research applications, including:
Mechanism of Action
Bucainide maleate exerts its effects by blocking sodium channels in cardiac cells, which leads to a decrease in the excitability of cardiac tissues. This action prolongs the refractory period and reduces the occurrence of abnormal electrical activity in the heart. The molecular targets of bucainide include voltage-gated sodium channels, and its pathway involves the inhibition of sodium influx into cardiac cells .
Comparison with Similar Compounds
Lidocaine: Another antiarrhythmic agent that also blocks sodium channels but has a shorter duration of action compared to bucainide.
Procainamide: Similar in its mechanism of action but differs in its metabolic pathways and side effect profile.
Quinidine: An older antiarrhythmic agent with a broader spectrum of activity but more pronounced side effects.
Uniqueness of Bucainide Maleate: this compound is unique due to its potent antiarrhythmic effects and its ability to prolong the refractory period in cardiac tissues. Its specific molecular structure allows for effective sodium channel blockade, making it a valuable compound in the treatment of arrhythmias .
Properties
CAS No. |
51481-63-1 |
|---|---|
Molecular Formula |
C29H43N3O8 |
Molecular Weight |
561.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;1-(4-hexylpiperazin-1-yl)-N-(2-methylpropyl)-1-phenylmethanimine |
InChI |
InChI=1S/C21H35N3.2C4H4O4/c1-4-5-6-10-13-23-14-16-24(17-15-23)21(22-18-19(2)3)20-11-8-7-9-12-20;2*5-3(6)1-2-4(7)8/h7-9,11-12,19H,4-6,10,13-18H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
LPPPOISTYYZBNM-SPIKMXEPSA-N |
SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCCCCCN1CCN(CC1)C(=NCC(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Synonyms |
ucainide bucainide maleate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene](/img/structure/B1251634.png)










